molecular formula C9H14O B2995519 (1-Allylcyclopent-3-en-1-yl)methanol CAS No. 2003969-29-5

(1-Allylcyclopent-3-en-1-yl)methanol

Cat. No. B2995519
CAS RN: 2003969-29-5
M. Wt: 138.21
InChI Key: PTRSOSBPDGBOTL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methanol, a similar compound, has been extensively studied. One method involves the use of biomass-derived syngas, which has a lower H2 content and higher CO2 than the typical syngas obtained from natural gas reforming . Another method involves the use of reactive distillation, which is comparable to the conventional process that uses a packed bed reactor .


Chemical Reactions Analysis

The chemical reactions involving methanol have been studied extensively. For instance, thermodynamic analysis for methanol synthesis using biomass-derived syngas has been conducted . Additionally, methanol production via CO2 hydrogenation has been explored .

Scientific Research Applications

I have conducted several searches to find detailed scientific research applications for (1-Allylcyclopent-3-en-1-yl)methanol , also known as [1-(prop-2-en-1-yl)cyclopent-3-en-1-yl]methanol . However, the available information does not provide a comprehensive analysis of unique applications for this compound. The search results mostly lead to product pages and Material Safety Data Sheets (MSDS) without detailing specific research applications .

Safety And Hazards

The safety data sheet for methanol provides detailed information about its hazards. It is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is highly flammable and toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions in the field of methanol research involve the conversion of methane to methanol. This process is seen as a promising approach to utilize natural gas and renewable energy . Additionally, the use of nanomaterials and metal-organic frameworks in the catalytic conversion of methane to methanol is being explored .

properties

IUPAC Name

(1-prop-2-enylcyclopent-3-en-1-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-2-5-9(8-10)6-3-4-7-9/h2-4,10H,1,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRSOSBPDGBOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CC=CC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Allylcyclopent-3-en-1-yl)methanol

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